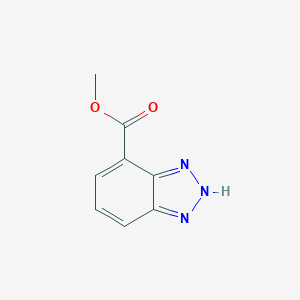

1H-Benzotriazole-4-carboxylic acid methyl ester

Descripción

BenchChem offers high-quality 1H-Benzotriazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2H-benzotriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFYUWSAZEJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561383 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120723-06-0 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Benzotriazole-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzotriazole-4-carboxylic acid methyl ester is a versatile heterocyclic compound that holds significant promise as a key building block in organic synthesis and medicinal chemistry. Its unique structural framework, featuring both a reactive triazole ring system and a modifiable ester functional group, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 1H-Benzotriazole-4-carboxylic acid methyl ester, a detailed protocol for its synthesis, an exploration of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Introduction

Benzotriazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a methyl carboxylate group at the 4-position of the benzotriazole ring system offers a valuable handle for further chemical modification, allowing for the construction of diverse molecular architectures. 1H-Benzotriazole-4-carboxylic acid methyl ester, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. Understanding its fundamental chemical properties and reactivity is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1H-Benzotriazole-4-carboxylic acid methyl ester is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 120723-06-0 | [2][3][4][5] |

| Molecular Formula | C₈H₇N₃O₂ | [2][4] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not explicitly available, but related compounds suggest a crystalline solid with a defined melting point. | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [5] |

Synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester

The synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester can be achieved through a multi-step process starting from commercially available precursors. A common and effective method involves the diazotization of an ortho-amino aromatic amine followed by cyclization and subsequent esterification.

Synthetic Scheme

Caption: Synthetic pathway for 1H-Benzotriazole-4-carboxylic acid methyl ester.

Detailed Experimental Protocol

Step 1: Esterification of 3-Amino-2-nitrobenzoic acid

-

To a stirred solution of 3-amino-2-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-2-nitrobenzoate.

Step 2: Reduction of the Nitro Group

-

Dissolve the methyl 3-amino-2-nitrobenzoate (1.0 eq) in ethanol (10 vol).

-

Add 10% Palladium on carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield methyl 2,3-diaminobenzoate.

Step 3: Diazotization and Cyclization

-

Dissolve the methyl 2,3-diaminobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The product, 1H-Benzotriazole-4-carboxylic acid methyl ester, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.

Chemical Reactivity

The chemical reactivity of 1H-Benzotriazole-4-carboxylic acid methyl ester is characterized by the interplay of the benzotriazole ring and the methyl ester functionality.

Reactions involving the Benzotriazole Ring

-

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can undergo reactions with various electrophiles.[6] Alkylation or arylation can occur at the N1 or N2 positions, and the regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the electrophile.

-

Electrophilic Aromatic Substitution: The benzene ring of the benzotriazole system can undergo electrophilic substitution reactions, such as nitration or halogenation.[7] The directing effects of the triazole ring will influence the position of substitution.

Reactions involving the Methyl Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[8] This provides a route to 1H-Benzotriazole-4-carboxylic acid, which can be used in further synthetic transformations.

-

Amidation: The ester can be converted to amides by reaction with amines. This is a common strategy for introducing diverse functional groups and building molecular complexity.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (1H-benzo[d][3][9]triazol-4-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).[10]

Sources

- 1. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]

- 5. 1H-Benzotriazole-4-carboxylic acid methyl ester | 120723-06-0 [chemicalbook.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | C11H11N3O2 | CID 12651401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates [organic-chemistry.org]

1H-Benzotriazole-4-carboxylic acid methyl ester CAS number and identifiers

An In-Depth Technical Guide to 1H-Benzotriazole-4-carboxylic acid methyl ester

Abstract

This guide provides a comprehensive technical overview of 1H-Benzotriazole-4-carboxylic acid methyl ester, a heterocyclic compound of interest to professionals in chemical synthesis and drug discovery. Benzotriazole derivatives are recognized for their versatile applications, stemming from their unique chemical properties and biological activities.[1][2][3][4] This document details the compound's identifiers, physicochemical properties, potential synthetic pathways, and key applications. It also includes essential safety, handling, and storage protocols, synthesized from data on structurally related compounds. The aim is to equip researchers and scientists with the foundational knowledge required for the effective and safe utilization of this compound in a laboratory setting.

Chemical Identity and Key Identifiers

1H-Benzotriazole-4-carboxylic acid methyl ester is a derivative of benzotriazole, a class of bicyclic heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. This particular derivative is functionalized with a methyl ester group at the 4-position of the benzene ring. The primary identifier for this specific chemical entity is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value | Source |

| CAS Number | 120723-06-0 | [5][6] |

| Molecular Formula | C8H7N3O2 | [7] |

| IUPAC Name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |

| Synonyms | Methyl 1H-benzotriazole-4-carboxylate |

graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10899453&t=l"];

Caption: Generalized workflow for the synthesis of benzotriazole derivatives.

The causality behind this pathway is rooted in the reactivity of aromatic diamines. The sodium nitrite in an acid medium generates nitrous acid in situ, which diazotizes one of the ortho-amino groups. The resulting diazonium salt is highly reactive and is immediately attacked by the lone pair of electrons on the adjacent amino group, leading to a rapid intramolecular cyclization to form the stable, aromatic triazole ring.

Applications in Research and Drug Development

The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. [3][4]This versatility makes its derivatives, including the title compound, valuable in drug discovery.

-

Synthetic Intermediates: Benzotriazole is an excellent leaving group. This property is exploited in synthetic chemistry where N-acylbenzotriazoles act as stable, yet reactive, acylating agents for the formation of esters, amides, and other carbonyl derivatives under mild conditions. [8]The methyl ester of 1H-benzotriazole-4-carboxylic acid could be hydrolyzed to the corresponding carboxylic acid, which can then be activated (e.g., with thionyl chloride or a carbodiimide) and used to acylate other molecules.

-

Biological Activity: Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. [1][4][9]The fused ring system can participate in π-π stacking interactions with biological macromolecules like enzymes and receptors, while the three nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing binding affinity. [3]While the specific activity of the methyl ester is not widely reported, it serves as a valuable starting point for creating libraries of related amides and other derivatives for biological screening.

-

Corrosion Inhibition: Benzotriazole and its derivatives are well-known for their ability to inhibit the corrosion of metals, particularly copper and its alloys. [3][10]They form a stable, passive film on the metal surface, protecting it from corrosive agents.

Caption: Relationship between structure, properties, and applications of benzotriazoles.

Spectroscopic Data (Predicted)

While an experimental spectrum for 1H-Benzotriazole-4-carboxylic acid methyl ester is not available in the search results, its expected NMR signals can be predicted based on the parent compound, 1H-Benzotriazole, and standard chemical shift values.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, likely in the range of 7.0-8.5 ppm. [11]A singlet corresponding to the three protons of the methyl ester group (-OCH₃) would appear further upfield, typically around 3.9-4.1 ppm. The N-H proton of the triazole ring would likely appear as a broad singlet at a significantly downfield shift (>10 ppm). [11]* ¹³C NMR: The spectrum would show eight distinct signals. The carbonyl carbon of the ester group would be the most downfield signal (around 160-170 ppm). The aromatic carbons would appear in the typical range of 110-150 ppm. The methyl carbon of the ester would be the most upfield signal (around 50-55 ppm).

Safety, Handling, and Storage

Caution: The toxicological properties of 1H-Benzotriazole-4-carboxylic acid methyl ester have not been fully investigated. [12]The following guidelines are based on data for related benzotriazole compounds and general laboratory safety principles.

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. [12][13]Harmful if swallowed. * Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [13]* Handling: Use with adequate ventilation, such as in a chemical fume hood, to keep airborne concentrations low. [12][14]Minimize dust generation and accumulation. [12]Wash hands thoroughly after handling and before eating, drinking, or smoking. * First Aid:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [12] * Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [12][14] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [12][14] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [12]

-

Example Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for using the corresponding carboxylic acid (derived from the title compound) to form an amide, a common reaction in drug development.

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve 1H-Benzotriazole-4-carboxylic acid methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1M HCl to precipitate the product, 1H-Benzotriazole-4-carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Benzotriazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature. This step forms a highly reactive HOBt-ester intermediate, which facilitates the subsequent reaction.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove the coupling reagents and base.

-

Purify the crude product using column chromatography to yield the desired amide.

-

Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

References

-

BIOFOUNT. (n.d.). 120723-06-0|1H-Benzotriazole-4-carboxylic acid methyl ester. Retrieved from [Link]

-

Allucid, Inc. (2015, July 25). Safety Data Sheet: CARBOXYBENZOTRIAZOLE. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information - Methyl-1H-benzotriazole. Retrieved from [Link]

-

LookChem. (n.d.). 4-Methyl-1H-benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. Retrieved from [Link]

-

Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

ECHA CHEM. (n.d.). Methyl-1H-benzotriazole. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Benzotriazole, 5-methyl-. Retrieved from [Link]

-

Fustero, S., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules. Retrieved from [Link]

-

Avhad, P. S., & Upadhyay, U. G. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Wang, S., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Daniel, K., & Patel, P. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Science. Retrieved from [Link]

-

Pundir, G., et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. Retrieved from [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ijnrd.org [ijnrd.org]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 1H-Benzotriazole-4-carboxylic acid methyl ester | 120723-06-0 [chemicalbook.com]

- 7. bio-fount.com [bio-fount.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]

- 11. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 12. files.allucid.com [files.allucid.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tri-iso.com [tri-iso.com]

Technical Guide: Acidity and Physicochemical Profiling of 1H-Benzotriazole-4-carboxylic Acid Derivatives

Topic: pKa Values and Acidity of 1H-Benzotriazole-4-carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers[1]

Executive Summary

The 1H-benzotriazole-4-carboxylic acid scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] Its derivatives are increasingly prominent in the development of Casein Kinase 2 (CK2) inhibitors and antiviral agents. However, the physicochemical behavior of this scaffold is non-trivial; it exhibits amphoteric properties, annular tautomerism, and complex ionization patterns that directly dictate solubility, lipophilicity (logD), and target binding affinity.

This guide provides a rigorous analysis of the acidity constants (pKa) of 4-substituted benzotriazoles, delineating the structural factors influencing ionization and providing validated protocols for their experimental determination.

Structural Chemistry and Tautomeric Equilibria

The Tautomeric Challenge

Unlike simple benzoic acid derivatives, 1H-benzotriazole-4-carboxylic acid exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1] While the 1H-tautomer is generally predominant in the solid state and polar solvents (due to a higher dipole moment), the introduction of a carboxylic acid at the C4 position introduces a secondary stabilization mechanism: Intramolecular Hydrogen Bonding .

-

The 1H-Form: The proton on N1 is distal to the C4-substituent.

-

The 2H-Form: The proton on N2 is also distal.[1]

-

The 3H-Form (Rare): In the 4-COOH derivative, a "3H-like" transient state or specific 1H rotamers may allow interaction between the N3 lone pair or proton and the carboxyl moiety.

However, the most critical equilibrium for pKa determination is the ionization sequence. The molecule is a diprotic acid in aqueous media.[1]

Ionization Pathway Visualization

The following diagram illustrates the stepwise ionization and the competing tautomeric forms.

Figure 1: Stepwise ionization pathway of 1H-benzotriazole-4-carboxylic acid. Note that the first ionization occurs at the carboxylic group, followed by the triazole ring nitrogen.

pKa Profiles and Substituent Effects

Accurate pKa prediction requires understanding the electronic interplay between the benzene ring and the triazole core.

The Acidic Centers

| Ionization Center | Typical pKa Range | Structural Influences |

| Carboxylic Acid (C4) | 3.2 – 3.8 | Acid Strengthening: The benzotriazole ring is electron-withdrawing (EWG) compared to a phenyl ring.[1] Consequently, 4-COOH benzotriazole is more acidic than benzoic acid (pKa 4.20).[1] |

| Triazole Ring (NH) | 8.5 – 9.5 | Acid Weakening (Electrostatic): While the neutral COOH group would lower the NH pKa (via induction), the carboxylate anion (COO⁻) formed at pH > 4 exerts an electrostatic repulsion against the formation of the second negative charge on the triazole ring. This typically shifts the NH pKa higher than unsubstituted benzotriazole (pKa 8.2).[1] |

Derivative Impact (Hammett Logic)

Modifying the scaffold shifts these values predictably.[1]

-

Electron Withdrawing Groups (e.g., 5,6-dichloro, 5,6-dibromo):

-

Electron Donating Groups (e.g., 5-methoxy):

-

Slightly increase the pKa of the NH, reducing acidity.

-

Experimental Determination Protocols

As a Senior Scientist, relying solely on prediction software (ACD/Labs, ChemAxon) is insufficient for novel derivatives due to the complex solvation of the zwitterionic/anionic forms. The following protocols are the industry gold standards.

Method A: Potentiometric Titration (The Gold Standard)

Best for compounds with solubility > 0.5 mM.[1]

Reagents & Setup:

-

Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Atmosphere: Argon or Nitrogen purge (Critical to prevent CO₂ absorption, which distorts high pKa readings).[1]

Protocol:

-

Dissolution: Dissolve 3–5 mg of the derivative in a minimal amount of degassed water (or 20% DMSO/Water if insoluble).

-

Acidification: Add standardized HCl to lower the starting pH to ~2.0 (ensuring full protonation of the COOH).

-

Titration: Titrate with KOH using a micro-burette (increments of 1–2 µL). Record pH after stabilization (drift < 0.005 pH/min).

-

Data Analysis: Use the Bjerrum difference plot or Gran plot method to identify endpoints.[1]

-

Validation: The difference between the calculated equivalents should match the molecular weight within 2%.

-

Method B: UV-Metric Titration (Sirius T3 Style)

Best for low-solubility compounds (< 10 µM) or when pKa values are extremely low/high.[1] Benzotriazoles show distinct UV shifts upon deprotonation of the triazole ring.

Workflow Visualization:

Figure 2: UV-Metric titration workflow for low-solubility benzotriazole derivatives.

Pharmaceutical Implications

Solubility & Formulation

The 4-carboxylic acid derivatives exhibit a "U-shaped" solubility profile.[1]

-

pH < 3: Low solubility (Neutral species).[1]

-

pH 4–7: Moderate solubility (Mono-anion).[1]

-

pH > 9: High solubility (Dianion).[1]

-

Warning: In phosphate buffers (pH 7.4), the molecule exists primarily as the mono-anion. If the counter-ion (e.g., Na⁺) is not carefully selected, "salting out" can occur.

CK2 Inhibition & Binding

In Casein Kinase 2 (CK2) inhibitors, the benzotriazole scaffold often mimics the ATP purine ring.[1]

-

The Triazole N-H typically acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase (Val116 in CK2).

-

pKa Relevance: If the pKa of the NH is too low (e.g., < 6.0 due to heavy substitution), the drug may exist as a deprotonated anion at physiological pH. Anions generally cannot act as HBDs to the hinge backbone, potentially abolishing potency .[1]

-

Design Tip: Maintain the NH pKa > 7.0 to ensure the neutral, H-bond donating species is present in the binding pocket.

References

-

Katritzky, A. R., et al. (1998).[1] The Tautomerism of Benzotriazole and its Derivatives. Chemical Reviews. Link[1]

-

Claramunt, R. M., et al. (2006).[1] The Structure and Properties of 5,6-Dinitro-1H-benzotriazole. Journal of Molecular Structure. Link[1]

-

Shugar, D. (2002).[1] Halogenated Benzotriazoles and Benzimidazoles as Inhibitors of Protein Kinase CK2.[1] Biochimica et Biophysica Acta. Link

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology). Link[1]

-

Cyprotex/Evotec. (2025).[1] pKa and LogP Determination Fact Sheet. (Industry standard protocols for UV-metric titration). Link

Sources

Methodological & Application

Application Note: Synthetic Strategies for C4-Functionalization of Benzotriazole

The following guide details the synthetic strategies for functionalizing the benzotriazole ring at position 4.

Executive Summary & Strategic Overview

Functionalizing the C4 position of the benzotriazole ring (the ortho position relative to the bridgehead nitrogens) presents a unique regiochemical challenge. Unlike the C5/C6 positions, which are accessible via standard electrophilic aromatic substitution (EAS), the C4 position is electronically deactivated and sterically hindered.

To access C4-substituted benzotriazoles, two primary strategies are superior to direct functionalization:

-

De Novo Cyclization (Route A): The most robust method for scale-up. It relies on the cyclization of pre-functionalized 3-substituted-1,2-diaminobenzenes.

-

Directed Ortho-Metallation (DoM) (Route B): The "surgical" method for late-stage functionalization. It utilizes strong bases (LiTMP) to deprotonate the C4/C7 position of N-protected benzotriazoles.

Structural Numbering & Regiochemistry[7]

-

1H-Benzotriazole Tautomerism: In unsubstituted benzotriazole, position 4 and position 7 are equivalent due to rapid tautomerism between N1 and N3.

-

N-Substituted Derivatives: Once the nitrogen is substituted (e.g., N1-protection), the symmetry is broken. C7 is ortho to the N1-substituent; C4 is ortho to the N3 lone pair.

-

Note: Most DoM protocols on N1-protected benzotriazoles technically lithiate at C7 (directed by the N1-group). Upon deprotection, this yields the desired 4-substituted 1H-benzotriazole.

-

Route A: De Novo Synthesis (The Architect’s Route)

Best For: Multi-gram scale-up, installing halides/nitro groups, and creating core building blocks.

This route circumvents the regioselectivity issues of the benzotriazole ring by establishing the substituent before ring closure.

Mechanism

The reaction proceeds via the diazotization of a 3-substituted-o-phenylenediamine. The intermediate diazonium salt undergoes immediate intramolecular cyclization to form the triazole ring.

Protocol: Synthesis of 4-Nitrobenzotriazole

Target: 4-Nitro-1H-benzotriazole from 3-nitro-1,2-phenylenediamine.

Reagents:

-

3-Nitro-1,2-phenylenediamine (1.0 equiv)

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Glacial Acetic Acid (AcOH, Solvent/Acid)

-

Water

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in glacial acetic acid (15 mL). Stir at room temperature until fully dissolved.

-

Diazotization: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Dropwise add a solution of NaNO₂ (12 mmol) in water (3 mL). Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

-

Cyclization: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature over 1 hour. The mixture will typically change color and precipitate the product.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously for 15 minutes.

-

Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) or dry under vacuum if purity >95% by LCMS.

Yield Expectation: 85–95%

Route B: Directed Ortho-Metallation (DoM) (The Surgeon’s Route)

Best For: Late-stage functionalization, installing complex electrophiles (boronates, silanes, aldehydes), and scaffold diversification.

Direct lithiation of benzotriazole requires specific handling to prevent nucleophilic attack on the electron-deficient triazole ring. The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical as it acts as a non-nucleophilic base.

The Protecting Group Strategy

To direct lithiation to the C4/C7 position, the N1 nitrogen must be protected with a group that can coordinate lithium (Directing Group, DG).

-

Recommended DG:

-tert-butoxycarbonyl (Boc) or -

Effect: The Carbonyl/Sulfonyl oxygen coordinates Li, directing deprotonation to the ortho position (C7 relative to N1).

Protocol: C4-Lithiation and Trapping

Target: 1-Boc-4-iodobenzotriazole (Precursor for Suzuki couplings).

Reagents:

-

1-Boc-benzotriazole (1.0 equiv)

-

LiTMP (Generated in situ from TMP + n-BuLi) (1.2 equiv)

-

Iodine (I₂) or 1,2-Diiodoethane (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Base Preparation (LiTMP):

-

Flame-dry a Schlenk flask under Argon.

-

Add 2,2,6,6-Tetramethylpiperidine (1.3 equiv) and anhydrous THF.

-

Cool to -78 °C .

-

Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C .

-

-

Metallation:

-

Dissolve 1-Boc-benzotriazole (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

-

Add the substrate solution dropwise to the LiTMP solution at -78 °C .

-

Critical: Stir for exactly 1 hour at -78 °C. (Longer times may lead to "Scrambling" or ring opening; shorter times reduce yield).

-

-

Electrophile Trapping:

-

Add a solution of Iodine (1.5 equiv) in THF dropwise.

-

Maintain -78 °C for 30 min, then allow to warm to room temperature.

-

-

Workup:

-

Quench with saturated aq. NH₄Cl.

-

Add 10% Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to yellow).

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

-

Deprotection (Optional):

-

Treat with TFA/DCM (1:1) to remove the Boc group, yielding 4-iodobenzotriazole.

-

Data Summary Table: Comparison of Routes

| Feature | Route A: De Novo Cyclization | Route B: Directed Ortho-Metallation |

| Starting Material | 3-Substituted-1,2-diaminobenzene | Benzotriazole (requires protection) |

| Regiocontrol | Absolute (Dictated by precursor) | High (Dictated by Directing Group) |

| Scope | Limited by diamine availability | Broad (Any electrophile: I, CHO, Bpin) |

| Conditions | Acidic, Aqueous, 0 °C | Basic, Anhydrous, -78 °C |

| Scalability | High (kg scale) | Moderate (g scale) |

| Key Risk | Exothermic diazotization | Nucleophilic attack on ring (avoid n-BuLi alone) |

Visualizing the Pathways

The following diagram illustrates the decision logic and reaction pathways for C4 functionalization.

Caption: Decision tree comparing De Novo Cyclization (Route A) and Directed Ortho-Metallation (Route B) for accessing C4-substituted benzotriazoles.

Emerging Technologies: Transition Metal C-H Activation

While DoM remains the gold standard, recent advances in Iridium-catalyzed borylation offer a complementary approach, particularly for high-throughput screening.

-

Ir-Catalyzed Borylation: Analogous to work on benzothiadiazoles, Ir-catalyzed C-H borylation can access the C4/C7 positions. However, this often produces mixtures of C4 and C5 isomers unless sterically controlled.

-

Protocol Insight: Use

with dtbpy ligand in hexane. This method is less regioselective than DoM but tolerates sensitive functional groups that might not survive LiTMP.

References

-

Regioselective Synthesis via De Novo Cyclization

-

Directed Ortho-Metallation (DoM)

- Title: Deproto-Metallation Using a Mixed Lithium-Zinc Base and Computed CH Acidity of 1-Aryl 1H-Benzotriazoles.

- Source: Chemistry - A European Journal (via ResearchG

-

URL:[Link]

-

LiTMP Kinetic & Mechanistic Studies

- Title: A Case for Lithium Tetramethylpiperidide-Mediated Ortholithi

- Source: Journal of the American Chemical Society, 2014.

-

URL:[Link]

-

General Benzotriazole Reactivity

Sources

- 1. Benzotriazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester

Welcome to the technical support center for the synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester typically proceeds via the diazotization of methyl 3,4-diaminobenzoate, followed by an intramolecular cyclization. This method is a variation of the well-established synthesis of benzotriazoles from o-phenylenediamines.[1][2][3] The reaction involves the in-situ formation of a diazonium salt from one of the amino groups, which then rapidly cyclizes by attacking the adjacent amino group to form the stable triazole ring.

While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will walk you through the most common issues and their resolutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, primarily related to the stability of the diazonium intermediate and competing side reactions.

-

Incomplete Diazotization: The formation of the diazonium salt is a critical step.[4] Insufficient acid or sodium nitrite, or improper temperature control, can lead to unreacted starting material.

-

Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates.[4] If the cyclization is not efficient, the diazonium group can be displaced by other nucleophiles in the reaction mixture (e.g., water, counter-ions), leading to byproducts.

-

Decomposition of Starting Material or Product: Benzotriazoles are generally stable compounds; however, harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can lead to degradation.[5][6]

-

Product Loss During Workup and Purification: The product's solubility characteristics can lead to losses during extraction and recrystallization.

Q2: How critical is temperature control during the diazotization step?

Answer: Temperature control is arguably the most critical parameter for a successful synthesis.

The diazotization reaction is highly exothermic. The diazonium salt intermediate is unstable at elevated temperatures and can decompose, leading to a significant reduction in yield.[4]

Recommended Protocol:

-

Dissolve the methyl 3,4-diaminobenzoate in an appropriate acidic solution (e.g., aqueous acetic acid or dilute mineral acid).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.

-

After the addition is complete, maintain the low temperature for a short period to ensure complete diazotization before allowing the reaction to proceed to cyclization.

The reaction mixture will typically change color, and the temperature may rise rapidly as the cyclization occurs.[7] This temperature increase is expected and necessary for the ring-closing step.[7]

Q3: What is the optimal solvent and acid to use for this reaction?

Answer: The choice of solvent and acid is crucial for both the diazotization and the subsequent cyclization.

-

Solvent: Acetic acid is a commonly used solvent for the synthesis of benzotriazoles from o-phenylenediamines.[1][2] It serves as both a solvent and a catalyst. Aprotic solvents like acetonitrile have also been shown to give high yields in related benzotriazole syntheses.[8]

-

Acid: The acid is necessary to protonate one of the amino groups, facilitating the attack of nitrous acid, and to generate nitrous acid from sodium nitrite. Glacial acetic acid is often sufficient.[7] In some cases, a stronger mineral acid like hydrochloric acid or sulfuric acid may be used, but care must be taken to control the reaction conditions.

| Parameter | Recommendation | Rationale |

| Solvent | Glacial Acetic Acid / Water | Good solubility for starting material and reagents. |

| Acid | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |

| Alternative | Dilute HCl or H2SO4 | May improve diazotization efficiency but requires stricter temperature control. |

Q4: I am observing the formation of a dark, tarry byproduct. What is it and how can I prevent it?

Answer: The formation of tarry byproducts is a common issue in diazotization reactions and is often due to side reactions of the diazonium salt.

These byproducts can arise from:

-

Phenol Formation: The diazonium group can be displaced by water to form a hydroxyl group, leading to phenolic impurities.

-

Azo Coupling: The diazonium salt can couple with unreacted starting material or other aromatic species in the reaction mixture to form colored azo compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for tarry byproduct formation.

Prevention Strategies:

-

Strict Temperature Control: As emphasized, maintain a low temperature during diazotization to minimize decomposition and side reactions.

-

Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface if possible to ensure rapid mixing and prevent localized high concentrations of the diazonium salt.

-

Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and a consistent temperature.

Q5: What is the best method for purifying the final product?

Answer: The purification of 1H-Benzotriazole-4-carboxylic acid methyl ester typically involves recrystallization.

Recommended Purification Protocol:

-

Workup: After the reaction is complete, the mixture is often poured into cold water to precipitate the crude product.[7] The solid is then collected by filtration.

-

Washing: Wash the crude product with cold water to remove any residual acid and inorganic salts.

-

Recrystallization:

-

Common solvents for recrystallization of benzotriazoles include benzene, water, or ethanol/water mixtures.[7]

-

The choice of solvent will depend on the solubility of your specific product and impurities.

-

For tarry impurities, treatment with activated charcoal in a suitable solvent before recrystallization can be effective.[9]

-

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

| Purification Step | Solvent/Reagent | Purpose |

| Precipitation | Cold Water | To isolate the crude product from the reaction mixture. |

| Washing | Cold Water | To remove water-soluble impurities. |

| Recrystallization | Benzene, Ethanol/Water, or other suitable solvents | To remove organic impurities and obtain a crystalline product. |

| Decolorization (if needed) | Activated Charcoal | To remove colored, tarry byproducts.[9] |

Reaction Mechanism Overview

The synthesis of 1H-Benzotriazole-4-carboxylic acid methyl ester from methyl 3,4-diaminobenzoate follows a two-step process: diazotization and intramolecular cyclization.

Caption: Simplified reaction mechanism.

References

-

Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions. Retrieved from [Link]

-

Teles, J. H., et al. (2009). Electronic Structure and Stability of Benzotriazoles. The Journal of Physical Chemistry A, 113(43), 11639-11648. [Link]

- Abudalo, R. A., et al. (2018). Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B12. International Journal of Electrochemical Science, 13, 1485-1496.

- Joule, J. A., Mills, K., & Smith, G. F. (1998). Heterocyclic Chemistry (3rd ed.). Stanley Thornes, Ltd.

-

Azeez, S., et al. (2020). Optimization for the synthesis of benzotriazoles under various solvents. ResearchGate. [Link]

-

El-Sayed, N. S., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8886-8890. [Link]

- Patel, H., et al. (2016).

-

Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Indian Journal of Microbiology. [Link]

- Ageshina, A. A., et al. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.org.

- Zhang, J., & Wang, Y. (2016). Synthesis method of benzotriazole.

-

Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

- Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.

- Various Authors. (2024). A Review on: Synthesis of Benzotriazole.

- El-Sayed, N. S., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Publishing.

- Various Authors. (n.d.). Synthesis process of carboxyl benzotriazole.

- Bacho, M., et al. (2024). The products of 1H-benzotriazole-1-methanol 1 O-acetylation, and their corrosion inhibition capabilities are reported. Journal of the Chilean Chemical Society.

-

Katritzky, A. R., Fan, W., & Fu, C. (1989). The chemistry of benzotriazole. A novel method for the synthesis of symmetrical vicinal tertiary and secondary diamines. The Journal of Organic Chemistry, 54(8), 1989-1992. [Link]

- Imperial Chemical Industries Ltd. (1967). Purification of benzotriazole.

- Al-Jubury, A. I. (2015).

-

UIV CHEM. (2024, December 12). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Donahue, M. G., et al. (2013). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. The University of Southern Mississippi.

- Georgiadis, D., et al. (2025, August 6). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties.

-

Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4443-4451. [Link]

Sources

- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijariie.com [ijariie.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

Technical Support Center: Recrystallization of 1H-Benzotriazole-4-carboxylic acid methyl ester

Subject: Purification Protocols & Solvent Selection Guide Compound Class: Benzotriazole Derivatives (Ester-Functionalized) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Technical Introduction & Chemical Context

1H-Benzotriazole-4-carboxylic acid methyl ester presents a unique purification challenge due to its dual nature. It contains a polar, H-bond donating benzotriazole core and a moderately lipophilic methyl ester appendage.[1] Furthermore, the position of the ester at C4 (adjacent to the triazole ring) allows for potential intramolecular Hydrogen bonding between the N-H and the carbonyl oxygen, which can significantly alter its solubility profile compared to the C5-isomer.

Critical Purity Factors:

-

Tautomerism: Benzotriazoles exist in equilibrium between 1H- and 2H- forms.[1] While the 1H- form is generally more stable in the solid state, improper solvent choice can lead to co-crystallization of tautomers or amorphous solids.

-

Acidity: The precursor (carboxylic acid) is a common impurity.[1] It is significantly more acidic than the ester, allowing for removal via basic wash prior to recrystallization.

Solvent Selection Matrix

Based on the polarity profile (LogP ~1.[1]4) and functional group analysis, the following solvent systems are chemically validated for this class of compounds.

| Solvent System | Ratio (v/v) | Mechanism of Action | Use Case |

| Methanol / Water | 10:1 to 5:1 | Displacement: High solubility in hot MeOH; drastic drop in solubility upon cooling/water addition.[1] | Primary Recommendation. Best for removing inorganic salts and polar byproducts.[1] |

| Ethanol (Abs.) | 100% | Temperature Differential: Relies purely on the steep solubility curve of benzotriazoles in hot EtOH.[1] | Good for initial "quick" purification if the crude is >85% pure.[1] |

| Ethyl Acetate / Heptane | 1:2 to 1:4 | Polarity Gradient: Dissolves the ester (EtOAc) while precipitating it as the non-polar component (Heptane) increases.[1] | Best for removing unreacted starting materials or non-polar tars.[1] |

| Toluene | 100% | Pi-Stacking: Solubilizes the aromatic core; impurities often insoluble in cold toluene.[1] | Useful if the product "oils out" in alcoholic solvents.[1] |

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent/Anti-Solvent Method (MeOH/H₂O) [1]

Safety Note: Benzotriazoles can be shock-sensitive in dry, high-purity forms.[1] Do not grind vigorously. Ensure proper ventilation.[1]

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Methanol (minimum amount to wet the solid).[1]

-

Heat to reflux (approx. 65°C).[1]

-

Add additional MeOH portion-wise until the solid just dissolves.[1]

-

Validation Step: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 10 mins, and hot filter over Celite.

-

-

Nucleation:

-

Crystallization:

-

Seal the flask and place it in a refrigerator (4°C) for 12-18 hours.

-

Critical: If crystals do not form after 2 hours, scratch the inner glass wall with a glass rod to induce nucleation.

-

-

Collection:

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

-

Cause: The temperature dropped too quickly, or the solvent system is too polar, causing the hydrophobic ester to phase-separate before organizing into a lattice.[1]

-

Solution: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available). Cool the solution very slowly by wrapping the flask in a towel or placing it in a warm water bath that cools down naturally overnight. Alternatively, switch to Toluene .[1]

Q2: My yield is very low (<40%), but the mother liquor is still yellow. Where is my product?

-

Cause: The product is too soluble in the chosen solvent volume.[1]

-

Solution: Do not discard the filtrate (mother liquor).[1] Concentrate it using a rotary evaporator to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q3: The melting point is broad (e.g., 135-145°C instead of sharp).

-

Cause: Presence of the 2H-tautomer or residual carboxylic acid precursor.[1]

-

Solution: Perform a Bicarbonate Wash before recrystallization.[1] Dissolve the crude ester in Ethyl Acetate, wash with 5% NaHCO₃ (removes acid), dry over MgSO₄, evaporate, and then recrystallize.

Process Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent system based on crude material behavior.

Figure 2: Recrystallization Workflow

Caption: Step-by-step workflow for the Methanol/Water recrystallization protocol.

References

-

Katritzky, A. R., et al. (1998).[1] Synthesis and Properties of Benzotriazole Derivatives. Chemical Reviews.[1]

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][3] Department of Chemistry.[1]

-

Sigma-Aldrich. (2024).[1] 1H-Benzotriazole-1-methanol - Product Specification & Solubility Data.[1]

-

Organic Syntheses. (1940).[1] 1,2,3-Benzotriazole Synthesis and Purification. Org.[1][2][4][5] Synth. 1940, 20, 16.

Sources

Technical Support Center: Troubleshooting Solubility Issues with Benzotriazole Ester Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered when working with benzotriazole ester derivatives, such as those derived from 1-Hydroxybenzotriazole (HOBt) or used in coupling reagents like HBTU and TBTU. Our focus is on not just what to do, but why it works, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my benzotriazole-based coupling reagents (HBTU/TBTU) or HOBt-activated esters showing poor solubility in my reaction solvent?

A1: The limited solubility of these compounds often stems from their molecular structure. Benzotriazole derivatives are planar, aromatic, and polar molecules. This structure can lead to strong intermolecular π-stacking and dipole-dipole interactions, resulting in high crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule and disrupt these forces.

Common solvents like Dichloromethane (DCM) or Acetonitrile (ACN) may not be sufficiently polar to dissolve these reagents, especially at higher concentrations. Polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are typically the most effective choices because their high polarity and hydrogen bond accepting capabilities can effectively solvate the benzotriazole moiety.[1][2] In some cases, a suspension of the reagent may still be effective for the reaction, as it will dissolve as it is consumed.[3]

Q2: I observed precipitation immediately after adding my coupling reagent/activated ester to the reaction mixture. What is happening?

A2: This is a common observation and can be attributed to several factors:

-

Supersaturation and Seeding: You may have created a supersaturated solution that rapidly crystallizes, especially if any seed crystals (undissolved particles) are present.

-

Solvent Polarity Change: The addition of less polar reactants or a non-polar solvent to a solution of the benzotriazole derivative can decrease the overall polarity of the mixture, causing the compound to crash out of solution.

-

In Situ Salt Formation: In peptide coupling reactions, the reaction of the coupling reagent with the carboxylic acid forms an HOBt-ester and other byproducts.[4] These intermediates or byproducts may have lower solubility in the reaction medium than the starting materials.

Immediate Action: Do not assume the reaction has failed. Often, the precipitate will slowly redissolve as the reaction progresses and the active ester is consumed. Gentle warming or the addition of a small amount of a high-polarity co-solvent like DMF can also help.[5]

Q3: Can I use heat to improve the solubility of my benzotriazole ester derivative?

A3: Yes, gentle heating can significantly increase the solubility of most organic compounds, including benzotriazole esters.[6][7][8] However, this must be done with caution.

-

Thermal Stability: Benzotriazole derivatives, particularly anhydrous HOBt and related coupling reagents, are known to be thermally unstable and can pose an explosion risk, especially when heated under confinement.[9][10][11] Always consult the Safety Data Sheet (SDS) for the specific reagent. Commercial HOBt is often supplied wetted with water to mitigate this risk.[10][12]

-

Side Reactions: For active esters used in coupling reactions, elevated temperatures can increase the rate of side reactions, such as racemization, which is the loss of stereochemical integrity at a chiral center.[13][14] HOBt is specifically added to suppress this side reaction.[2][14]

Recommendation: Use the lowest effective temperature (e.g., 30-40°C) and ensure the system is not sealed. For sensitive substrates, exploring co-solvents is a safer alternative.

Q4: How does pH affect the solubility of benzotriazole derivatives?

A4: The pH of the medium can have a profound effect on solubility. Benzotriazole itself is a weak acid.[15] Its solubility, and that of its derivatives, can be significantly increased in basic (alkaline) conditions due to deprotonation, which forms a more polar and water-soluble benzotriazolate anion.[6][8][16] Conversely, under acidic conditions, the nitrogen atoms can be protonated, which can also increase aqueous solubility.[17] For active esters, however, extreme pH values can lead to hydrolysis of the ester bond, rendering the reagent inactive.

In-Depth Troubleshooting Guides

Scenario 1: Poor Solubility During Reaction Setup

You are attempting to perform a peptide coupling and your HBTU reagent will not fully dissolve in the chosen solvent, or your pre-formed HOBt-ester precipitates upon addition.

Root Cause Analysis:

The primary issue is a mismatch between the solute's polarity and the solvent's solvating power. The crystalline nature of the benzotriazole derivative requires a solvent that can overcome its lattice energy.

Workflow for Resolution:

Caption: Decision workflow for addressing reagent insolubility.

Scenario 2: Precipitation During Aqueous Workup or Purification

Your reaction is complete, but upon adding an aqueous solution or an anti-solvent for extraction or precipitation, your desired benzotriazole ester derivative crashes out uncontrollably or forms an oil.

Root Cause Analysis:

This is typically caused by a rapid and dramatic change in the solvent environment. The compound, which was soluble in the organic reaction solvent, is now forced into a medium where it has very low solubility, leading to rapid and often non-crystalline precipitation.

Step-by-Step Protocol: Controlled Precipitation

-

Concentrate the Reaction Mixture: After the reaction is complete, remove the organic solvent under reduced pressure to obtain a concentrated oil or solid residue.

-

Redissolve in a Minimal Volume: Dissolve the residue in a minimal amount of a water-miscible, polar organic solvent in which your compound is soluble (e.g., Acetone, Isopropanol, or THF).

-

Prepare Anti-Solvent: In a separate flask, place the anti-solvent (typically water or a non-polar solvent like hexane) and stir it vigorously.

-

Slow Addition: Using a dropping funnel or syringe pump, add the solution of your compound dropwise to the stirring anti-solvent. This slow addition maintains a low concentration of the solute as it precipitates, favoring the formation of a filterable solid.

-

Cooling: Once the addition is complete, cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry in vacuo.

Data & Reference Tables

Table 1: Qualitative Solubility of Benzotriazole Derivatives in Common Lab Solvents

This table provides a general guide. Actual solubility can vary significantly based on the specific substituents on the ester.

| Solvent | Polarity Index | Expected Solubility of HOBt/HBTU | Rationale |

| Water | 10.2 | Poor to Slight[6][18] | Highly polar but H-bonding network is not ideal for the large aromatic system. Solubility increases in hot water or at alkaline pH.[8][18] |

| Methanol/Ethanol | 5.1 / 4.3 | Moderate[10][14] | Polar protic solvents that can hydrogen bond, offering moderate solvating power. |

| Acetonitrile (ACN) | 5.8 | Poor to Moderate | Polar aprotic, but often insufficient to dissolve high concentrations.[19] |

| Dichloromethane (DCM) | 3.1 | Poor | Insufficiently polar for most benzotriazole coupling reagents.[5] |

| Tetrahydrofuran (THF) | 4.0 | Moderate | Good general-purpose solvent, but may not be as effective as DMF for highly crystalline materials. |

| N,N-Dimethylformamide (DMF) | 6.4 | High[19] | Highly polar aprotic solvent, excellent at solvating polar molecules and disrupting crystal packing.[1][7] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High[14][19] | Very high polarity, excellent solvent but can be difficult to remove. |

Solubility data is compiled from multiple sources and generalized for common benzotriazole esters and coupling reagents.[5][10][14][18][19]

References

- Solubility of Things. (n.d.). Benzotriazole.

- Scribd. (n.d.). Peptide Synthesis Reagents Guide.

- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Repositório Aberto da Universidade do Porto. (2021, March 2). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation.

- APExBIO. (n.d.). HOBt – Coupling Reagent for Peptide Synthesis.

- AAPPTEC. (n.d.). Coupling Reagents.

- Synpeptide. (n.d.). Guidelines for Peptide Dissolving.

- ProteoGenix. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Anaspec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Photrio.com Photography Forums. (2005, September 11). How do you dissolve benzotriazole???.

- LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.

- ChemicalBook. (2025, December 31). 1-Hydroxybenzotriazole.

- Photrio.com Photography Forums. (2013, November 9). Solvents for phenidone, benzotriazole, ....

- Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- European Patent Office. (n.d.). Process for the preparation of benzotriazole derivatives - EP 0794179 A1.

- SYNTHETIKA. (n.d.). 1-Hydroxybenzotriazole.

- Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE.

- RSC Publishing. (2021, February 17). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.

- Ottokemi. (n.d.). 1-Hydroxy benzotriazole, hydrate, 98%.

- ACS Sustainable Chemistry & Engineering. (2017, February 18). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry.

- PubMed. (2004, December 10). Computational study on hydroxybenzotriazoles as reagents for ester hydrolysis.

- Scite.ai. (n.d.). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures.

- Google Patents. (n.d.). RU2002742C1 - Method of benzotriazole derivatives synthesis.

- IRO Water Treatment. (2019, June 21). What is 1-2-3 Benzotriazole BTA.

- Benchchem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.

- MDPI. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

- Wincom Inc. (n.d.). Benzotriazole: Information, Common Applications and Questions.

- ResearchGate. (2020, October 9). How do i prepare hbtu in a coupling solution?.

- ResearchGate. (n.d.). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures | Request PDF.

- ResearchGate. (n.d.). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry | Request PDF.

- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.

- Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1.

- SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT.

- ResearchGate. (n.d.). Forms of benzotriazole at different pH values.

- Reddit. (2016, August 29). Peptide Synthesis Problem : r/labrats.

- The Organic Chemistry Portal. (n.d.). Hydroxybenzotriazole (HOBt).

- PMC. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.

- ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents.

- Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.

- PMC. (2006, March 24). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease.

Sources

- 1. jpt.com [jpt.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. How do you dissolve benzotriazole??? | Photrio.com Photography Forums [photrio.com]

- 9. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]

- 10. synthetikaeu.com [synthetikaeu.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Hydroxy benzotriazole, hydrate, 98% 1-Hydroxy benzotriazole, hydrate, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 13. scribd.com [scribd.com]

- 14. apexbt.com [apexbt.com]

- 15. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. scite.ai [scite.ai]

Technical Support Center: Benzotriazole Ester Hydrolysis & Stability

The following guide is designed as a specialized technical support resource for researchers working with benzotriazole (Bt) active esters. It addresses the specific challenge of controlling hydrolysis —either to recover carboxylic acids from their activated forms or to prevent unwanted degradation during synthesis.

Topic: Minimizing Side Reactions During Benzotriazole Ester Hydrolysis Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers

Executive Summary: The Hydrolysis-Racemization Paradox

Benzotriazole esters (e.g., HOBt, HOAt esters) are high-energy intermediates designed to facilitate nucleophilic attack. When hydrolysis is the objective (e.g., recovering an acid from an unused active ester or cleaving a linker), the high reactivity that makes them useful also makes them prone to racemization and transesterification .

The central challenge is kinetic control: You must promote hydrolysis (Pathway A) while suppressing oxazolone formation (Pathway B) and solvent solvolysis (Pathway C).

Critical Troubleshooting Guide (Q&A)

Category A: Racemization & Stereochemical Integrity

Q: I recovered my amino acid after hydrolysis, but the enantiomeric excess (ee) dropped significantly. Why? A: You likely triggered the Oxazolone Mechanism via base-catalyzed proton abstraction.

-

The Cause: Benzotriazole esters are highly activated. In the presence of a base (necessary for hydrolysis), the

-proton of the amino acid is acidic. Deprotonation forms an enol, which cyclizes to an oxazolone (azlactone). This intermediate is achiral (planar); reopening it yields a racemic mixture. -

The Fix:

-

Lower the pH: Switch from strong bases (NaOH/LiOH) to buffered mild bases like LiOOH (Lithium hydroperoxide) or Na

CO -

Reduce Temperature: Racemization has a higher activation energy than hydrolysis. Conducting the reaction at 0°C to -5°C drastically favors the hydrolysis pathway.

-

Avoid Tertiary Amines: DIEA or TEA can act as general bases to promote oxazolone formation. Use inorganic bases for the hydrolysis step.

-

Q: Does the type of benzotriazole matter for racemization? A: Yes. HOAt (7-aza-1-hydroxybenzotriazole) esters are more reactive than HOBt esters due to the "neighboring group effect" of the pyridine nitrogen. While this speeds up coupling, it also accelerates racemization if the hydrolysis is not instantaneous. If stability is the goal, avoid HOAt esters for storage.

Category B: Chemical Side Reactions

Q: I see methyl/ethyl ester byproducts in my LC-MS. Where did these come from? A: This is Transesterification , a common side reaction when alcohols are used as co-solvents.

-

The Mechanism: If you use Methanol or Ethanol to solubilize the Bt-ester during aqueous hydrolysis, the alkoxide (

) competes with hydroxide ( -

The Fix:

-

Change Solvent: Use non-nucleophilic, water-miscible solvents like THF , Dioxane , or Acetonitrile .

-

Use Acetone: Acetone is an excellent co-solvent for hydrolysis that cannot transesterify.

-

Q: My Fmoc protecting group was cleaved during the ester hydrolysis. A: The hydrolysis conditions were too basic.

-

The Issue: Fmoc is base-labile (cleaved by mechanism E1cB). Standard NaOH hydrolysis (pH > 12) will remove it.

-

The Fix: Use CaCl

-assisted hydrolysis or neutral hydrolysis conditions. Alternatively, use the LiOOH (Lithium Hydroperoxide) method at 0°C, which is generally mild enough to preserve Fmoc if monitored closely.

Category C: Reaction Kinetics

Q: The hydrolysis is stalling. I still see the active ester peak after 4 hours. A: The active ester has likely precipitated or formed a stable aggregate.

-

The Cause: Benzotriazole esters are often hydrophobic. In a high-water environment (hydrolysis conditions), they may form micelles or precipitate, preventing the hydroxide ion from reaching the carbonyl carbon.

-

The Fix:

-

Increase Organic Co-solvent: Ensure the reaction mixture is homogeneous. A 1:1 ratio of THF:Water is a good starting point.

-

Add a Chaotrope: For peptide-based esters, adding urea or guanidinium chloride can disrupt aggregation, exposing the ester bond.

-

Mechanistic Visualization

The following diagram illustrates the competition between the desired Hydrolysis (Green) and the unwanted Racemization (Red) pathways.

Caption: Pathway analysis showing the kinetic competition between direct hydrolysis (Green) and base-catalyzed racemization/transesterification (Red/Yellow).

Optimized Experimental Protocol

Protocol: Mild Hydrolysis of HOBt-Esters without Racemization This protocol utilizes the "perhydrolysis" effect where the nucleophile is more reactive than basic, minimizing proton abstraction.

Reagents:

-

Substrate: Benzotriazole active ester (1.0 eq)

-

Solvent: THF (tetrahydrofuran) or Dioxane (peroxide-free)

-

Reagent: LiOH (2.0 eq) +

(30% aq, 5.0 eq) -

Quench:

(saturated solution)

Step-by-Step:

-

Dissolution: Dissolve the benzotriazole ester in THF (concentration ~0.1 M). Cool the solution to 0°C in an ice bath.

-

Preparation of LiOOH: In a separate vial, mix LiOH (dissolved in minimal water) with 30%

. This generates Lithium Hydroperoxide in situ. -

Addition: Add the cold LiOOH solution dropwise to the ester solution.

-

Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 10 minutes. The reaction is typically complete within 30–60 minutes.

-

Quenching: Once the ester is consumed, add saturated aqueous

to quench excess peroxide (check for absence of peroxide using starch-iodide paper). -

Workup: Acidify carefully to pH 3–4 with 1M HCl (do not go too low if acid-sensitive groups are present). Extract with Ethyl Acetate.

-

Purification: The byproduct, HOBt, is water-soluble at neutral pH but extracts into organic phase at acidic pH. Wash the organic layer with saturated

to remove HOBt (HOBt

Comparative Data: Base Selection

| Base / Conditions | Hydrolysis Rate | Racemization Risk | Side Products | Recommended For |

| NaOH / | Fast | High | Fmoc cleavage | Simple, achiral acids |

| Medium | Moderate | Minimal | Robust amino acids (Gly, Ala) | |

| LiOOH / THF | Very Fast | Low | None | Chiral/Epimerizable substrates |

| Slow | Very Low | Incomplete rxn | Highly sensitive substrates |

References

-

Racemization Mechanisms in Peptide Synthesis

-

Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone formation and racemization).

-

- Hydrolysis of Active Esters: Kemp, D. S. (1979). "Racemization in Peptide Synthesis". The Peptides: Analysis, Synthesis, Biology, Vol 1. Academic Press.

-

Lithium Hydroperoxide Method

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide". Tetrahedron Letters, 28(49), 6141-6144. Link

-

-

Benzotriazole Stability Studies

-

Katritzky, A. R., et al. (2000). "Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation". Chemical Reviews, 100(1), 207-250. Link

-

Sources

Technical Support Center: Optimizing Storage Conditions for Moisture-Sensitive Benzotriazole Esters

Welcome to the technical support center dedicated to the proper handling and storage of moisture-sensitive benzotriazole esters. As a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and bioconjugation, the stability and purity of these reagents are paramount to achieving reliable and reproducible results. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting advice, and the scientific rationale behind our recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What makes benzotriazole esters so sensitive to moisture?